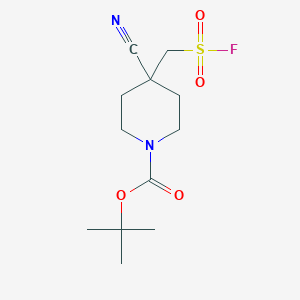

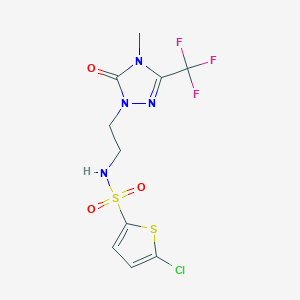

Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate, also known as Boc-4-cyano-4-(fluorosulfonylmethyl)piperidine, is a chemical compound that has gained significant attention in scientific research due to its potential application in drug discovery and development.

Scientific Research Applications

Synthesis and Applications in Drug Discovery

Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. It is synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol, with a total yield of 20.2% (Wang et al., 2015).

Fluorination Agent : 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a crystalline solid with high stability, is used as a deoxofluorinating agent. It effectively converts various groups to fluorinated counterparts, indicating its utility in drug discovery and other areas where fluorinated compounds are significant (Umemoto et al., 2010).

Biologically Active Compound Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate for biologically active compounds like crizotinib, used in cancer treatment (Kong et al., 2016).

Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via a condensation reaction, exhibits moderate antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Chemical Synthesis and Stability

Synthesis of Fluoromethylidene Synthon : 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) is used for synthesizing monofluoroalkenes via Julia-Kocienski olefination, indicating its potential in creating diverse chemical structures (Zhu et al., 2010).

Piperidine Derivatives Synthesis : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate is used for coupling reactions with substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Molecular and Structural Studies

X-ray Diffraction Studies : Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a piperazine derivative, shows promising pharmacological properties. Its structure was determined using single crystal X-ray diffraction, highlighting its potential in drug design (Gumireddy et al., 2021).

C-H Bond Activation in Platinum Complexes : 2-tert-Butyl-6-(4-fluorophenyl)pyridine, in reaction with K(2)PtCl(4), leads to a complex with dual agostic interaction, demonstrating the intricate balance between sp2 and sp3 C-H bond activation (Crosby et al., 2009).

properties

IUPAC Name |

tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2O4S/c1-11(2,3)19-10(16)15-6-4-12(8-14,5-7-15)9-20(13,17)18/h4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAKFLFQNCBJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)

![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)